molecular formula C23H23N3O7 B11502255 methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B11502255
M. Wt: 453.4 g/mol
InChI Key: FNHQEYMREDRGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps. The process begins with the preparation of the core dibenzo[b,e][1,4]diazepine structure, followed by the introduction of the various substituents through a series of reactions such as nitration, methylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters can further enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group may yield an amine.

Scientific Research Applications

Methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate: Similar structure but lacks the nitro group.

    Methyl 11-(4-hydroxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the nitro and methoxy groups in methyl 11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C23H23N3O7

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 6-(4-hydroxy-3-methoxy-5-nitrophenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate

InChI

InChI=1S/C23H23N3O7/c1-11-8-15-19(22(28)18(11)23(29)33-3)20(25-14-7-5-4-6-13(14)24-15)12-9-16(26(30)31)21(27)17(10-12)32-2/h4-7,9-11,18,20,24-25,27H,8H2,1-3H3

InChI Key

FNHQEYMREDRGCH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.